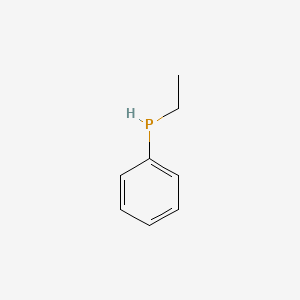
3-Deoxy-l-manno-octulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-l-manno-octulosonic acid is a unique eight-carbon sugar that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It is also found in the primary cell walls of higher plants and some green algae. This compound is essential for the structural integrity and function of bacterial outer membranes, making it a significant target for antibacterial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-l-manno-octulosonic acid typically involves the condensation of phosphoenolpyruvate with d-arabinose-5-phosphate, followed by activation with cytidine monophosphate. This process can be carried out enzymatically using specific enzymes such as KDO 8-phosphate synthetase and KDO 8-phosphate phosphatase .
Industrial Production Methods: Industrial production of this compound has been optimized to achieve high purity and yield. One method involves the use of pathway engineering in Escherichia coli, starting from glucose and undergoing subsequent chemical modifications . Another approach utilizes directed evolution of enzymes to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-l-manno-octulosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form lactones through intramolecular reactions and can be hydrolyzed to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphoenolpyruvate, d-arabinose-5-phosphate, and cytidine monophosphate. The reactions are typically carried out under mild conditions, often at neutral pH and moderate temperatures .
Major Products: The major products formed from the reactions of this compound include various derivatives such as KDO 8-phosphate and CMP-KDO. These products are essential intermediates in the biosynthesis of lipopolysaccharides .
Scientific Research Applications
3-Deoxy-l-manno-octulosonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex oligosaccharides. In biology, it is a key component in the study of bacterial cell wall biosynthesis and function. In medicine, it is a target for the development of antibacterial agents and vaccines. In industry, it is used in the production of sugar chips and other carbohydrate-based materials .
Mechanism of Action
The mechanism of action of 3-Deoxy-l-manno-octulosonic acid involves its incorporation into lipopolysaccharides, where it forms a crucial link between lipid A and the outer core of the bacterial outer membrane. This linkage is essential for the structural integrity and function of the bacterial cell wall. The molecular targets of this compound include enzymes involved in its biosynthesis, such as KDO 8-phosphate synthetase and KDO transferase .
Comparison with Similar Compounds
3-Deoxy-l-manno-octulosonic acid is similar to other 3-deoxysugars such as 2-keto-3-deoxy-d-glycero-d-galacto-nonulosonic acid and sialic acid. it is unique in its role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Other similar compounds include 2-keto-3-deoxyoctonate and 3-deoxy-d-manno-octulosonic acid kinase .
Properties
CAS No. |
455269-82-6 |
|---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(4S,5S,6S,7S)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m0/s1 |
InChI Key |
KYQCXUMVJGMDNG-RRNYIBRJSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


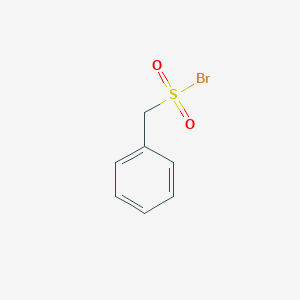
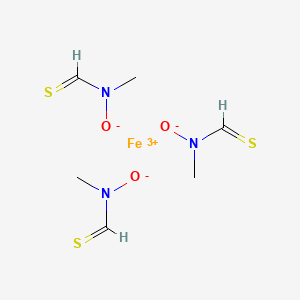
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
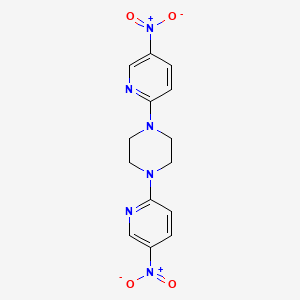
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
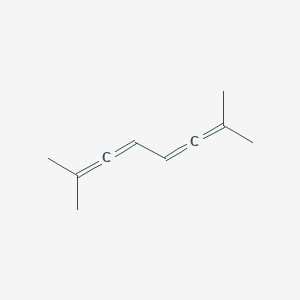
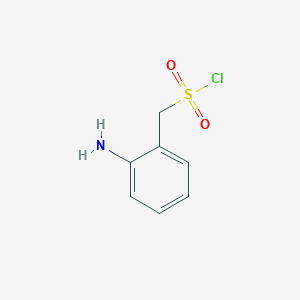
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
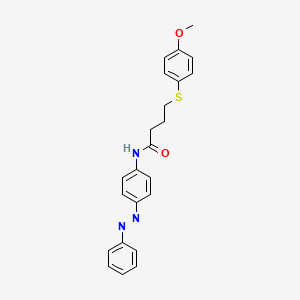
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)
